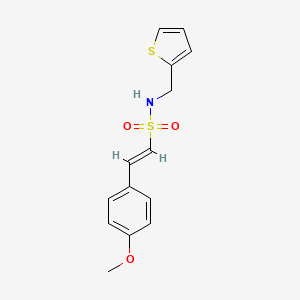

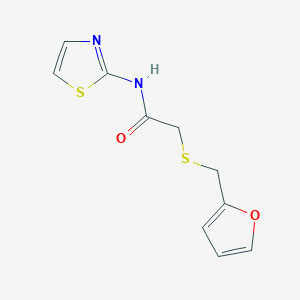

2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

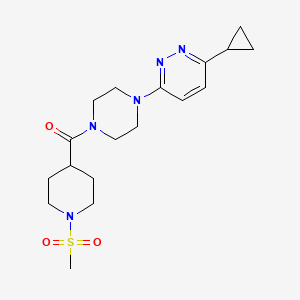

The compound 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is a chemical derivative that belongs to a class of organic compounds featuring both furan and thiazole rings. These heterocyclic components are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The compound is structurally related to other acetamide derivatives that have been synthesized and analyzed in various studies.

Synthesis Analysis

The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis approach. This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes. The process is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions . Although the exact synthesis of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide is not detailed, it is likely that a similar synthetic strategy could be employed, possibly with modifications to the starting materials and catalysts used.

Molecular Structure Analysis

The molecular structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been characterized by crystallography. In this molecule, the acetamide unit is inclined at an angle of 76.7° to the furan ring. The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which generate C(4) chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, forming an R 1 2(6) ring . This information provides insight into the potential molecular conformation and intermolecular interactions that might be expected for 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide, although the presence of the thiazole ring and thioether linkage would introduce additional factors to consider.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives like 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide can be influenced by the presence of the furan and thiazole rings. These heterocycles can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and the nature of the reactants. The specific reactivity patterns of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide have not been detailed in the provided papers, but studies on similar compounds suggest a rich chemistry that could be explored for the synthesis of novel derivatives or for applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are typically characterized by their melting points, solubility, and stability under various conditions. The hydrogen bonding patterns observed in the crystal structure of related compounds suggest that 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide may exhibit similar properties, such as the ability to form stable crystalline structures and participate in hydrogen bonding interactions. These properties are important for understanding the compound's behavior in different environments and can influence its potential applications. However, specific data on the physical and chemical properties of 2-((furan-2-ylmethyl)thio)-N-(thiazol-2-yl)acetamide are not provided in the papers referenced .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c13-9(12-10-11-3-5-16-10)7-15-6-8-2-1-4-14-8/h1-5H,6-7H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVTABXMCXHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)